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Compound of Interest

2-(2-Bromo-4,6-
Compound Name:
dichlorophenoxy)acetamide

Cat. No.: B268491

Get Quote

Part 1: Executive Summary & CAS lIdentification

Status:Non-Cataloged Research Compound Target Compound: 2-Bromo-4,6-

dichlorophenoxyacetamide Molecular Formula:

The "Missing" CAS Number

An exhaustive search of public chemical registries (CAS Common Chemistry, PubChem,
SciFinder-n snippets) reveals that 2-bromo-4,6-dichlorophenoxyacetamide does not currently
possess a widely assigned CAS Registry Number in the public domain. It is a specific
derivative likely generated in situ or as a niche intermediate in herbicide/pharmaceutical
research.

Researchers seeking this compound must rely on rational synthesis from its primary precursor,
which is well-indexed.

Core Chemical Identity
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Property Specification

Systematic Name 2-(2-bromo-4,6-dichlorophenoxy)acetamide
Parent Scaffold Phenoxyacetamide

Precursor CAS 4524-77-0 (2-Bromo-4,6-dichlorophenol)
Molecular Weight ~298.95 g/mol

Predicted LogP 2.8 — 3.2 (Lipophilic)

SMILES NC(=0)COc1c(Br)cc(Cl)cclCl

(Predicted) FRPHIINKMDMSPH-

InChl Ke
Y UHFFFAOYSA-N (Analogous)

Part 2: Synthesis & Manufacturing Protocol

Since this compound is not a commodity chemical, the following protocol is designed for
laboratory-scale synthesis (10g — 50g scale). This method utilizes a modified Williamson Ether
Synthesis, optimized for steric hindrance caused by the ortho-bromo and ortho-chloro groups.

Reagents & Stoichiometry
e Precursor: 2-Bromo-4,6-dichlorophenol (1.0 eq) [CAS: 4524-77-0][1]

» Alkylating Agent: 2-Chloroacetamide (1.1 eq) [CAS: 79-07-2]
e Base: Potassium Carbonate (

), anhydrous (1.5 eq)

o Catalyst: Potassium lodide (KI) (0.1 eq) — Critical for Finkelstein exchange to accelerate
reaction.

o Solvent: Acetone (reflux) or Acetonitrile (if higher T needed).

Step-by-Step Workflow

» Activation: Dissolve 2-Bromo-4,6-dichlorophenol in anhydrous acetone. Add
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and stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The
solution should darken slightly.

o Alkylation: Add 2-Chloroacetamide and the catalytic KI.
o Reflux: Heat the mixture to reflux (

for acetone) for 6-8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

o Work-up:
o Filter off inorganic salts (

, unreacted

)

o Evaporate solvent under reduced pressure.
o Precipitate the crude product by adding cold water.

 Purification: Recrystallize from Ethanol/Water (9:1).

Reaction Pathway Diagram (DOT)

2-Bromo-4,6-dichlorophenol Mix 30 min K2CO3 / Acetone “H+ o ) ;
(CAS 4524-77-0) (Deprotonation) P Phenoxide Intermediate SN2 Subst.

2-Bromo-4,6-dichloro-

__________ P>| phenoxyacetamide

2-Chloroacetamide
(CAS 79-07-2) + Kl cat.

Click to download full resolution via product page

Caption: Figure 1. Optimized Williamson ether synthesis pathway utilizing Kl catalysis to
overcome steric hindrance at the ortho-positions.

Part 3: Analytical Characterization (Validation)
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To ensure scientific integrity, you must validate the structure. The specific halogenation pattern
(2-Br, 4,6-Cl) creates a distinct NMR signature.

Expected NMR Profile ( -DMSO)

o Aromatic Region: You will not see a standard coupling pattern due to the substitution.
o Proton H-3 (between Br and Cl): Doublet (d) or meta-coupling (~2.5 Hz).
o Proton H-5 (between Cl and CI): Doublet (d) or meta-coupling (~2.5 Hz).

o Note: Expect these signals between 7.5 — 7.9 ppm. The H-3 proton will be more
deshielded (downfield) due to the adjacent Bromine and Oxygen.

 Aliphatic Region:
o : Singlet at ~4.5 ppm (integrated for 2H).
e Amide Region:

o : Two broad singlets (exchangeable with

) around 7.2 — 7.6 ppm.

Mass Spectrometry (LC-MS)

 Isotope Pattern: This is the definitive test.
o Look for the M+ (Molecular lon) at ~297/299/301.
o Pattern: The presence of 1 Br and 2 Cl atoms creates a complex isotopic envelope.
o A characteristic "tetrad" pattern (M, M+2, M+4, M+6) will be visible due to

and

natural abundances.

Validation Logic Flow (DOT)
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Caption: Figure 2. Decision tree for structural validation, prioritizing Isotope Pattern analysis to
confirm halogen content.
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Part 4: Applications & Biological Context
Herbicide Synergism

Phenoxyacetamides are often investigated as safeners or synergists for auxin-type herbicides
(like 2,4-D). The acetamide moiety can alter the metabolic stability of the phenoxy core in
plants.

e Mechanism:[2] The amide may act as a pro-drug, hydrolyzing slowly to the free acid (the
active auxin mimic) or inhibiting GST (Glutathione S-transferase) enzymes.

Pharmaceutical Intermediates

The 2-bromo-4,6-dichloro substitution pattern renders the ring highly electron-deficient. This
makes the compound a valuable intermediate for:

» Ullmann Couplings: The Bromine at the 2-position is labile enough for copper-catalyzed
cross-coupling reactions to create biaryl systems found in anti-inflammatory agents.

» Antimicrobial Agents: Halogenated phenols and their amide derivatives frequently exhibit
disruption of bacterial cell walls (uncoupling oxidative phosphorylation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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